3-Hydroxy-4-iodonaphthalene-2-carboxylic acid
Overview
Description
3-Hydroxy-4-iodonaphthalene-2-carboxylic acid is an organic compound with the molecular formula C11H7IO3 It is a derivative of naphthalene, characterized by the presence of a hydroxyl group, an iodine atom, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-iodonaphthalene-2-carboxylic acid typically involves the iodination of 3-hydroxy-2-naphthoic acid. The reaction is carried out under controlled conditions using iodine and an oxidizing agent such as potassium iodate. The reaction proceeds as follows:
- Dissolve 3-hydroxy-2-naphthoic acid in a suitable solvent, such as acetic acid.
- Add iodine and potassium iodate to the solution.
- Heat the reaction mixture to a specific temperature, usually around 80-100°C, for a set period.
- After completion, the reaction mixture is cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. The product is then purified using techniques like crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-4-iodonaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of 3-hydroxy-2-naphthoic acid.
Substitution: The iodine atom can be substituted with other functional groups, such as amino or nitro groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium azide or sodium nitrite in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 3-oxo-4-iodonaphthalene-2-carboxylic acid.
Reduction: Formation of 3-hydroxy-2-naphthoic acid.
Substitution: Formation of 3-hydroxy-4-aminonaphthalene-2-carboxylic acid or 3-hydroxy-4-nitronaphthalene-2-carboxylic acid.
Scientific Research Applications
3-Hydroxy-4-iodonaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of various naphthalene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-iodonaphthalene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The iodine atom can facilitate the formation of reactive intermediates, which can interact with nucleophilic sites in biological molecules, leading to various biological effects.
Comparison with Similar Compounds
- 3-Hydroxy-2-naphthoic acid
- 4-Iodo-2-naphthoic acid
- 3-Hydroxy-4-bromonaphthalene-2-carboxylic acid
Comparison:
3-Hydroxy-2-naphthoic acid: Lacks the iodine atom, resulting in different reactivity and biological properties.
4-Iodo-2-naphthoic acid: Lacks the hydroxyl group, affecting its solubility and reactivity.
3-Hydroxy-4-bromonaphthalene-2-carboxylic acid:
Properties
IUPAC Name |
3-hydroxy-4-iodonaphthalene-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7IO3/c12-9-7-4-2-1-3-6(7)5-8(10(9)13)11(14)15/h1-5,13H,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRJVPHFWVEIPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2I)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7IO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70287366 | |
Record name | 3-hydroxy-4-iodonaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70287366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57754-61-7 | |
Record name | NSC50693 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50693 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-hydroxy-4-iodonaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70287366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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